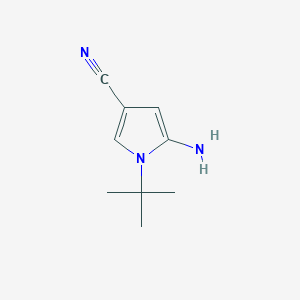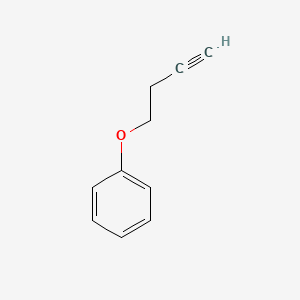
5-アミノ-1-tert-ブチル-1H-ピロール-3-カルボニトリル
概要
説明
5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile: is an organic compound with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of an amino group at the 5-position and a tert-butyl group at the 1-position makes this compound unique and interesting for various chemical and biological studies.
科学的研究の応用
Chemistry:
5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology:
In biological research, this compound can be used as a probe to study the interactions of pyrrole derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine:
The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.
Industry:
In the industrial sector, 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the development of dyes, pigments, and polymers.
作用機序
Target of Action
It’s known that pyrrole derivatives are key structural units of heme and related porphinoid co-factors, such as chlorophyll a, heme b, vitamin b . Therefore, it’s possible that this compound may interact with these biochemical structures.
Mode of Action
It’s known that pyrrole derivatives can undergo various chemical reactions, including solvent-free condensation and reduction . These reactions could potentially alter the structure and function of its targets.
Biochemical Pathways
Given its structural similarity to pyrrole, it’s possible that it may influence pathways involving heme and related porphinoid co-factors .
Pharmacokinetics
Its molecular weight of 16322 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed and distributed in the body.
Result of Action
Given its structural similarity to pyrrole, it’s possible that it may influence the function of heme and related porphinoid co-factors .
生化学分析
Biochemical Properties
5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with certain amino acids in enzyme active sites, which can influence the enzyme’s activity. The compound’s ability to form stable complexes with metal ions also suggests its potential role in metalloenzyme catalysis. Additionally, 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile can act as a ligand, binding to proteins and altering their conformation and function .
Cellular Effects
The effects of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and differentiation. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce the enzyme’s catalytic efficiency. Additionally, 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile can activate certain signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile in laboratory settings are crucial for its application in biochemical research. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products. These changes can affect its activity and efficacy in biochemical assays. Long-term studies have shown that 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile vary with dosage. At low doses, the compound may have beneficial effects, such as enhancing enzyme activity or promoting cell growth. At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADH and ATP, also plays a role in its metabolic activity .
Transport and Distribution
The transport and distribution of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its accumulation in specific cellular compartments. The localization of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile within cells can affect its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
The subcellular localization of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile within these compartments can influence its activity, as it may interact with different sets of biomolecules and participate in distinct biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through cyanation reactions using reagents like cyanogen bromide or sodium cyanide.
Industrial Production Methods:
Industrial production methods for 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitroso and nitro compounds.
Reduction: Amines.
Substitution: Substituted pyrrole derivatives.
類似化合物との比較
5-Amino-1-tert-butyl-1H-pyrazole-3-carbonitrile: Similar structure with a pyrazole ring instead of a pyrrole ring.
3-Amino-5-tert-butylpyrazole: Similar structure with a pyrazole ring and an amino group at the 3-position.
5-Amino-1-tert-butyl-1H-pyrrole-2-carbonitrile: Similar structure with the carbonitrile group at the 2-position instead of the 3-position.
Uniqueness:
The uniqueness of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group at the 1-position and the carbonitrile group at the 3-position makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
5-amino-1-tert-butylpyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-9(2,3)12-6-7(5-10)4-8(12)11/h4,6H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWLCRFUNOGQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437973 | |
| Record name | 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269726-49-0 | |
| Record name | 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile a useful reagent in organic synthesis?
A: 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is a versatile building block for the synthesis of more complex molecules. Its structure, containing both an amino group and a nitrile group, makes it amenable to various chemical transformations. For example, the research highlights its use in the synthesis of fused 7-azaindole derivatives. [] These derivatives are formed through a domino Knoevenagel-Michael reaction followed by intramolecular cyclization. The 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile acts as a nucleophile, reacting with cyclic 1,3-dicarbonyls and substituted aldehydes to form the desired azaindole structures. []
Q2: What are the advantages of using indium trichloride (InCl3) as a catalyst in reactions involving 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile?
A: Indium trichloride (InCl3) has proven to be an effective catalyst for synthesizing fused 7-azaindole derivatives from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. [] The research highlights several advantages of using InCl3:
- Mild reaction conditions: The reactions can be carried out under relatively mild conditions, which can be beneficial for preserving the integrity of sensitive functional groups. []
- High yields: The reported yields for the synthesis of fused 7-azaindole derivatives using InCl3 are good to excellent. []
- Short reaction times: The reactions proceed relatively quickly, reducing the overall time required for synthesis. []
- Easy isolation of products: The workup and purification procedures for the reactions are relatively straightforward, facilitating the isolation of the desired products. []
Q3: How does the structure of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile allow for the synthesis of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles?
A: The primary amine group in 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile can readily react with aromatic aldehydes to form the corresponding imines, known as (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles. [] These imines are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. The research also demonstrates that these imines can be further reduced to their corresponding secondary amines, providing another avenue for structural diversity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)


